molecular formula C14H11N3O3S2 B2497210 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide CAS No. 477497-99-7

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide

Cat. No.: B2497210
CAS No.: 477497-99-7
M. Wt: 333.38
InChI Key: AOGNLZYXKARXPL-UHFFFAOYSA-N
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Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a nitro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiophene with 2-bromo-5-nitrobenzoic acid under basic conditions to form the intermediate product. This intermediate is then reacted with 2-cyanoethylthiol in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst is often used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide: shares similarities with other thiophene derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(2-cyanoethylsulfanyl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c15-8-3-9-21-11-5-2-1-4-10(11)16-14(18)12-6-7-13(22-12)17(19)20/h1-2,4-7H,3,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNLZYXKARXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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